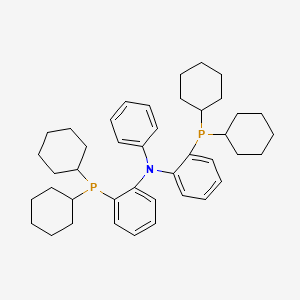
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is a complex organophosphorus compound. It is known for its unique structure, which includes two dicyclohexylphosphino groups attached to a phenyl ring. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Preparation Methods
The synthesis of 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method is the lithiation of the aryl halide followed by the addition of chlorodicyclohexylphosphine . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution and coordination reactions. The major products formed depend on the specific reaction conditions and the nature of the transition metal involved.
Scientific Research Applications
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric hindrance and electronic properties that enhance the stability and reactivity of the metal center .
Comparison with Similar Compounds
Similar compounds include other phosphine ligands such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis.
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand with similar applications in catalysis.
What sets 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline apart is its unique structure, which provides a balance of steric and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
Properties
Molecular Formula |
C42H57NP2 |
|---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C42H57NP2/c1-6-20-34(21-7-1)43(39-30-16-18-32-41(39)44(35-22-8-2-9-23-35)36-24-10-3-11-25-36)40-31-17-19-33-42(40)45(37-26-12-4-13-27-37)38-28-14-5-15-29-38/h1,6-7,16-21,30-33,35-38H,2-5,8-15,22-29H2 |
InChI Key |
CFYVMIZKYURPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N(C4=CC=CC=C4)C5=CC=CC=C5P(C6CCCCC6)C7CCCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


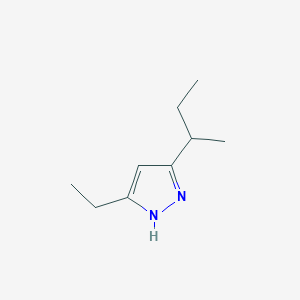
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

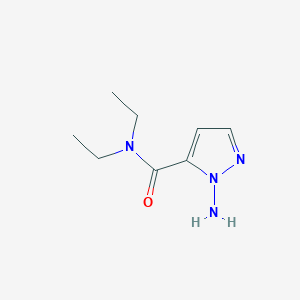
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

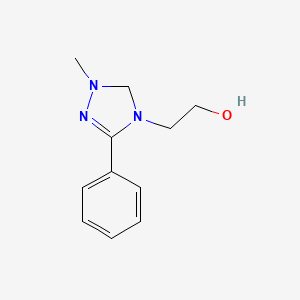
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
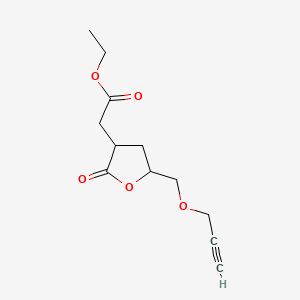
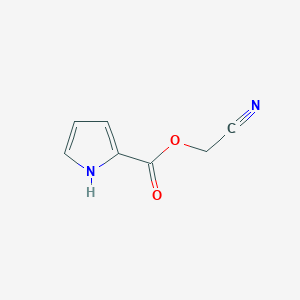
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)

